2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the introduction of the methoxy group using methanol and a suitable catalyst.
- Conditions: Mild temperature, use of catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole derivative, which is then coupled with a phenylacetic acid derivative
-
Step 1: Synthesis of Pyrazole Derivative
- React 1-phenylpyrazole with an appropriate halogenating agent to introduce a halogen atom at the 4-position.
- Conditions: Use of solvents like dichloromethane, temperature control, and inert atmosphere.
-
Step 2: Coupling with Phenylacetic Acid Derivative
- The halogenated pyrazole is then coupled with a phenylacetic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Conditions: Room temperature, use of solvents like tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Reduced derivatives with hydrogenated functional groups.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine, nucleophiles like amines.
Scientific Research Applications
2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18(16-8-4-2-5-9-16)19(23)20-12-15-13-21-22(14-15)17-10-6-3-7-11-17/h2-11,13-14,18H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFVZGZDXKYUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.